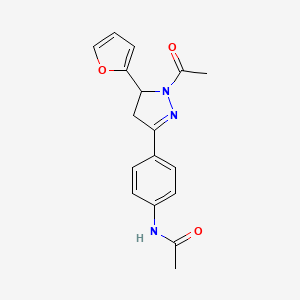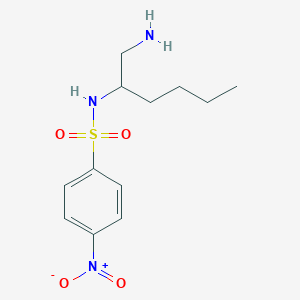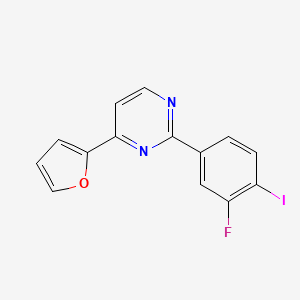![molecular formula C12H22FNO3 B2770638 tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate CAS No. 1374654-57-5](/img/structure/B2770638.png)
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H22FNO3 and a molecular weight of 247.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted cyclohexyl ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then functionalized with a fluoro group and a hydroxymethyl group.
Reaction Conditions: The functionalized cyclohexyl ring is then reacted with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluoro group can be reduced under specific conditions to form a hydrogen-substituted cyclohexyl ring.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclohexyl derivatives.
Scientific Research Applications
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate can be compared with other similar compounds:
tert-butyl N-[cis-4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate: This compound has a similar structure but differs in the stereochemistry of the cyclohexyl ring.
tert-butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate: This compound lacks the fluoro group, leading to different chemical properties and reactivity.
tert-butyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate: This compound has a hydroxyl group instead of a fluoro group, affecting its chemical behavior.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it valuable in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h9,15H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZVNFLXPGHEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
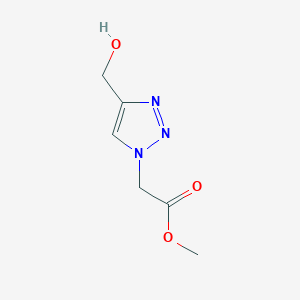

![5-Ethyl-2-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2770557.png)
![{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride](/img/structure/B2770558.png)
![N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2770559.png)

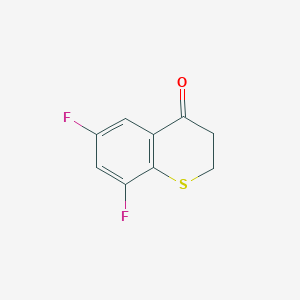
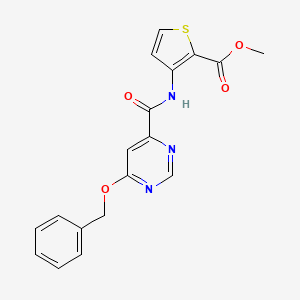
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2770568.png)
![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2770569.png)
